molecular formula C8H14O B1580557 2-Octen-4-one CAS No. 4643-27-0

2-Octen-4-one

Cat. No.: B1580557
CAS No.: 4643-27-0
M. Wt: 126.2 g/mol
InChI Key: FMDLEUPBHMCPQV-UHFFFAOYSA-N
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Description

2-Octen-4-one is an organic compound with the molecular formula C8H14O. It is a colorless to light yellow liquid with a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octen-4-one can be synthesized through various methods. One common synthetic route involves the reaction of crotonic acid with butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere . This method yields this compound with high efficiency.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of crotonic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Octen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-one: Another enone with a similar structure but different position of the double bond and carbonyl group.

    3-Octen-2-one: Similar structure with the double bond and carbonyl group in different positions.

    2-Nonen-4-one: A longer chain enone with similar chemical properties.

Uniqueness

2-Octen-4-one is unique due to its specific position of the double bond and carbonyl group, which imparts distinct chemical reactivity and aroma properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(E)-oct-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLEUPBHMCPQV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity floral odour
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.842
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4643-27-0, 22286-99-3
Record name 2-Octen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-4-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oct-2-en-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Octen-4-one in food science research?

A1: this compound plays a crucial role in defining the flavor profile of certain fruits, notably tomatoes. Research has shown a correlation between the presence of this compound and the perception of sweetness and characteristic tomato taste in heirloom tomato varieties []. This suggests that this compound, along with other compounds like fructose, glucose, benzaldehyde, and 2-methyl-2-octen-4-one, contributes to the desirable taste of these tomatoes.

Q2: Has there been any research on the potential genotoxicity of this compound?

A2: Yes, this compound was evaluated for its potential to cause DNA damage []. While it showed positive results in an initial in vitro micronucleus assay, subsequent tests, including in vivo micronucleus assays and reconstructed human skin micronucleus studies, indicated that this compound is not genotoxic. This highlights the importance of utilizing a battery of tests, including more advanced techniques like the ToxTracker assay, to accurately assess the safety of fragrance ingredients like this compound.

Q3: Is there a comprehensive safety assessment available for this compound as a fragrance ingredient?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for this compound used as a fragrance ingredient []. This assessment provides valuable information on the safety profile of this compound in its specific application context.

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